Phosphine, bis(trifluoromethyl)-
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Overview
Description
Phosphine, bis(trifluoromethyl)-, also known as bis(trifluoromethyl)phosphine, is a chemical compound with the formula C(_2)HF(_6)P. It is characterized by the presence of two trifluoromethyl groups attached to a phosphorus atom. This compound is known for its high reactivity and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphine, bis(trifluoromethyl)- can be synthesized through the reaction of trifluoromethyl lithium with phosphorus trichloride. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:
PCl3+3CF3Li→P(CF3)2+3LiCl
Industrial Production Methods
Industrial production of phosphine, bis(trifluoromethyl)- involves the use of large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process often includes steps such as purification and distillation to remove any impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
Phosphine, bis(trifluoromethyl)- undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: It can participate in substitution reactions where the trifluoromethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphine compounds.
Scientific Research Applications
Phosphine, bis(trifluoromethyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of phosphine, bis(trifluoromethyl)- involves its ability to act as a ligand and form complexes with various metal ions. The trifluoromethyl groups enhance the electron-withdrawing properties of the phosphorus atom, making it a strong Lewis base. This allows it to participate in various catalytic cycles and chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Phosphine, bis(pentafluorophenyl)-: Similar in structure but with pentafluorophenyl groups instead of trifluoromethyl groups.
Phosphine, bis(trifluoromethyl)phenyl-: Contains a phenyl group in addition to the trifluoromethyl groups.
Uniqueness
Phosphine, bis(trifluoromethyl)- is unique due to its high reactivity and strong electron-withdrawing properties. The presence of trifluoromethyl groups makes it particularly useful in catalysis and as a ligand in coordination chemistry. Its ability to form stable complexes with various metal ions sets it apart from other similar compounds.
Properties
IUPAC Name |
bis(trifluoromethyl)phosphane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HF6P/c3-1(4,5)9-2(6,7)8/h9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJOZYRZUMSWLHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)PC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HF6P |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196686 |
Source
|
Record name | Phosphine, bis(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70196686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.99 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
460-96-8 |
Source
|
Record name | Phosphine, bis(trifluoromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000460968 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphine, bis(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70196686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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